An In-depth Technical Guide on the Mechanism of Action of MRS4458 on the P2Y14 Receptor
An In-depth Technical Guide on the Mechanism of Action of MRS4458 on the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MRS4458, a selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, is a promising therapeutic target for a range of inflammatory conditions. This document details the molecular interactions, signaling pathways, and functional consequences of MRS4458's engagement with the P2Y14 receptor. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction to the P2Y14 Receptor
The P2Y14 receptor, also known as GPR105, is a member of the P2Y family of purinergic G protein-coupled receptors.[1] It is primarily activated by endogenous UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[1][2][3] The receptor is predominantly coupled to the Gi/o family of G proteins.[1] Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits can, in turn, activate other signaling pathways, including phospholipase C (PLC) and the RhoA pathway.
The P2Y14 receptor is highly expressed in immune cells, including neutrophils, macrophages, and T-lymphocytes, as well as in other tissues such as adipose tissue and the gastrointestinal tract.[1][4] Its activation is implicated in a variety of physiological and pathophysiological processes, most notably in inflammation and immune responses. Activation of the P2Y14 receptor on immune cells can trigger chemotaxis, the directed migration of cells towards a chemical gradient, a fundamental process in the inflammatory cascade.[4][5] This has positioned the P2Y14 receptor as an attractive target for the development of novel anti-inflammatory therapeutics.
MRS4458: A Selective P2Y14 Receptor Antagonist
MRS4458 is a small molecule that has been identified as a potent and selective antagonist of the human P2Y14 receptor.[4] As an antagonist, MRS4458 binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like UDP-glucose, thereby inhibiting the downstream signaling cascades initiated by receptor activation.
Mechanism of Action
The primary mechanism of action of MRS4458 is competitive antagonism at the P2Y14 receptor. It is presumed to bind to the orthosteric site, the same binding site as the endogenous agonists, thereby preventing their interaction with the receptor. This blockade of agonist binding inhibits the Gi-mediated signaling pathway, leading to a prevention of the decrease in intracellular cAMP levels and the inhibition of chemotaxis and other inflammatory responses mediated by the P2Y14 receptor.
Quantitative Data
The potency of MRS4458 as a P2Y14 receptor antagonist has been quantified, providing key data for its pharmacological characterization.
| Compound | Parameter | Value | Species | Assay Type |
| MRS4458 | pIC50 | 6.8 | Human | Not Specified |
| IC50 | 169 nM (1.69x10-7 M) | Human | Not Specified |
Table 1: Quantitative potency of MRS4458 at the human P2Y14 receptor. The pIC50 is the negative logarithm of the IC50 value.[4]
For comparison, other notable P2Y14 receptor antagonists are listed below.
| Compound | Parameter | Value (nM) | Species | Assay Type |
| PPTN | KB | 0.434 | Human | Adenylyl Cyclase Inhibition |
| MRS4608 | IC50 | 20 | Human | Not Specified |
| MRS4608 | IC50 | 21.4 | Mouse | Not Specified |
Table 2: Potency of other selective P2Y14 receptor antagonists.[6]
Signaling Pathways Modulated by MRS4458
By antagonizing the P2Y14 receptor, MRS4458 effectively modulates downstream signaling pathways that are crucial for inflammatory responses.
Inhibition of the Gi-Adenylyl Cyclase Pathway
The canonical signaling pathway of the P2Y14 receptor involves its coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. MRS4458 blocks this pathway by preventing agonist binding.
Modulation of Chemotaxis
P2Y14 receptor activation is a known driver of neutrophil chemotaxis. By blocking the receptor, MRS4458 is expected to inhibit the migration of these immune cells to sites of inflammation, thereby reducing the inflammatory response.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
